

# 5-Ethyl-2-methyloctane molecular structure and nomenclature

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## Compound of Interest

Compound Name: **5-Ethyl-2-methyloctane**

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An In-Depth Technical Guide to **5-Ethyl-2-methyloctane**

## Abstract

This technical guide provides a comprehensive overview of the molecular structure, nomenclature, physicochemical properties, and analytical characterization of the branched alkane, **5-Ethyl-2-methyloctane**. It includes a detailed breakdown of the IUPAC naming conventions, a summary of its physical and chemical properties, and a generalized protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who require a detailed understanding of this specific aliphatic hydrocarbon.

## IUPAC Nomenclature and Molecular Structure

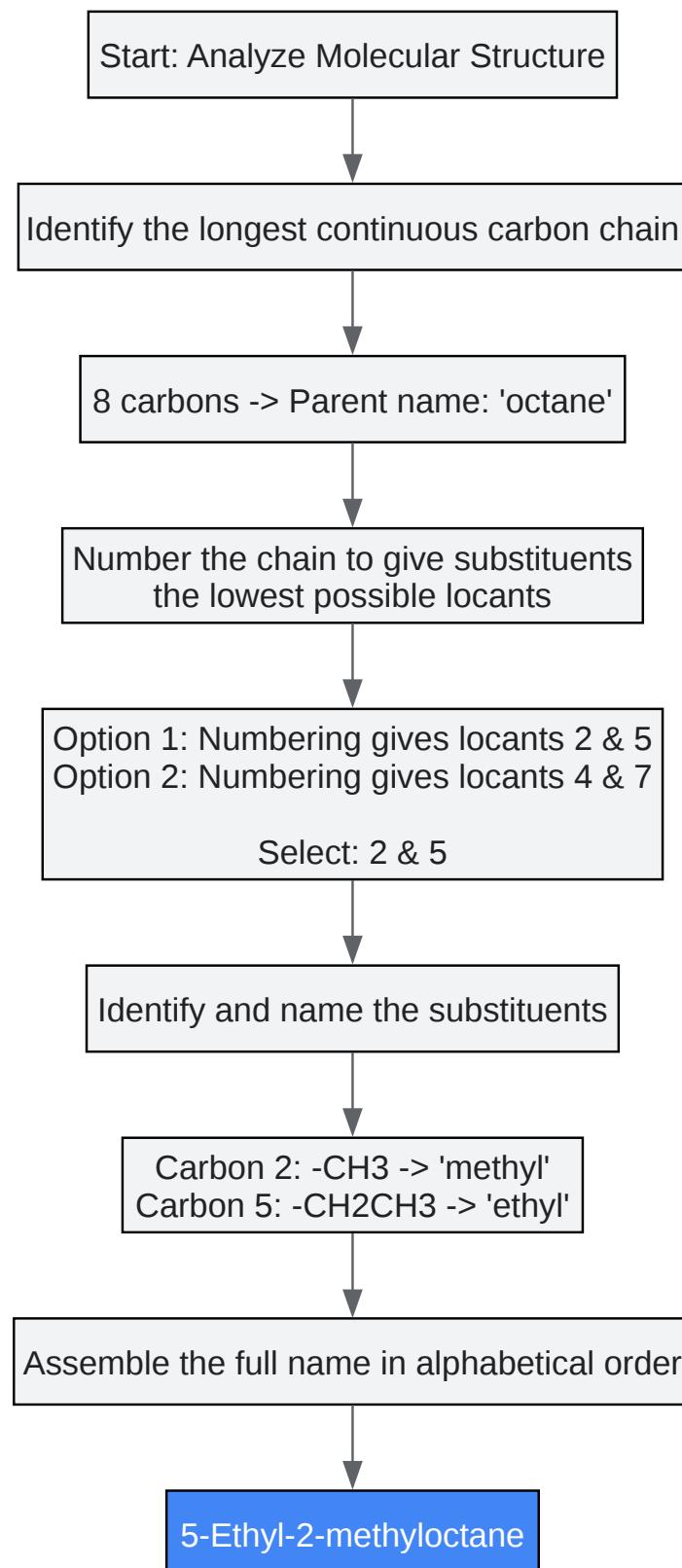
**5-Ethyl-2-methyloctane** is a saturated hydrocarbon belonging to the alkane family, with the molecular formula C<sub>11</sub>H<sub>24</sub>.<sup>[1][2]</sup> As a branched alkane, its properties differ from its linear isomer, undecane. The systematic name is determined by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).

## IUPAC Naming Convention

The IUPAC system provides a methodical approach to ensure every compound has a unique and descriptive name.<sup>[3]</sup> The process for naming **5-Ethyl-2-methyloctane** is as follows:

- Identify the Parent Chain: The first step is to locate the longest continuous chain of carbon atoms. In this molecule, the longest chain consists of eight carbon atoms, making the parent alkane "octane".[\[3\]](#)
- Number the Parent Chain: The chain is numbered starting from the end that gives the substituent groups the lowest possible locants (positions).[\[4\]](#) Numbering from one end gives the substituents positions 2 and 5. Numbering from the opposite direction would yield positions 4 and 7. The "lowest number" rule dictates that the 2,5-numbering scheme is correct.[\[3\]](#)
- Identify and Name the Substituents: The groups attached to the parent chain are named as alkyl groups. A one-carbon substituent (from methane) is "methyl," and a two-carbon substituent (from ethane) is "ethyl".[\[3\]](#)
- Assemble the Full Name: The substituents are listed in alphabetical order (ethyl before methyl), preceded by their locant numbers.[\[4\]](#)

This logical workflow is visualized in the diagram below.



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Caption: Logical workflow for the IUPAC naming of **5-Ethyl-2-methyloctane**.

## Molecular Structure

The structure features an eight-carbon backbone with a methyl group at the second carbon and an ethyl group at the fifth carbon. The carbon at position 5 is a chiral center, meaning **5-Ethyl-2-methyloctane** can exist as a pair of enantiomers, (R)-**5-Ethyl-2-methyloctane** and (S)-**5-Ethyl-2-methyloctane**.

Caption: 2D chemical structure of **5-Ethyl-2-methyloctane**.

## Physicochemical Properties

The physical and chemical characteristics of **5-Ethyl-2-methyloctane** are dictated by its branched structure. The following table summarizes its key quantitative properties.

Property	Value	Source
Molecular Formula	C11H24	<a href="#">[1]</a> <a href="#">[2]</a>
Molar Mass	156.31 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Density	0.7421 g/cm <sup>3</sup>	<a href="#">[1]</a>
Boiling Point	178 °C	<a href="#">[1]</a>
Melting Point	-57.06 °C (estimate)	<a href="#">[1]</a>
Refractive Index	1.4167	<a href="#">[1]</a>
InChIKey	CQCKNPUKBOITAX-UHFFFAOYSA-N	<a href="#">[2]</a>
CAS Registry Number	62016-18-6	<a href="#">[2]</a> <a href="#">[5]</a>

## Spectroscopic Analysis

While comprehensive experimental spectra for **5-Ethyl-2-methyloctane** are not widely published, its structure allows for the prediction of its key spectroscopic features. Mass spectrometry data is available from public databases.[\[5\]](#)[\[6\]](#)

- Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M<sup>+</sup>) at m/z = 156. The fragmentation pattern would be complex,

typical of branched alkanes, with prominent peaks resulting from the loss of methyl (M-15) and ethyl (M-29) radicals, as well as other alkyl fragments.

- $^1\text{H}$  NMR Spectroscopy (Predicted): The proton NMR spectrum would be complex due to the molecule's asymmetry. Multiple overlapping signals would appear in the aliphatic region (~0.8-1.6 ppm). Distinct signals would include triplets for the methyl protons of the ethyl group and the terminal methyl group at C8, and doublets for the methyl groups at C1 and the methyl of the C2 substituent.
- $^{13}\text{C}$  NMR Spectroscopy (Predicted): The carbon NMR spectrum would show 11 distinct signals, as all carbon atoms are in unique chemical environments. The signals would all appear in the aliphatic region (~10-40 ppm).
- Infrared (IR) Spectroscopy (Predicted): The IR spectrum would be simple, showing characteristic C-H stretching vibrations just below  $3000\text{ cm}^{-1}$  and C-H bending vibrations around  $1465\text{ cm}^{-1}$  and  $1375\text{ cm}^{-1}$ .

## Experimental Protocols: Synthesis

The synthesis of specific branched alkanes like **5-Ethyl-2-methyloctane** is not commonly performed outside of specialized research, as they are often components of complex hydrocarbon mixtures.<sup>[7]</sup> However, a general and robust laboratory synthesis can be achieved via a Grignard reaction followed by reduction, a common method for forming C-C bonds.<sup>[8][9]</sup>

## Generalized Synthesis of 5-Ethyl-2-methyloctane

This protocol describes a plausible multi-step synthesis.

Objective: To synthesize **5-Ethyl-2-methyloctane** from simpler precursors.

Materials:

- 1-bromohexane
- Magnesium turnings
- Anhydrous diethyl ether

- 4-methyl-2-pentanone
- Sulfuric acid (concentrated)
- Palladium on carbon (10% Pd/C)
- Hydrogen gas supply
- Standard glassware for organic synthesis (reflux condenser, dropping funnel, etc.)

**Procedure:**

- Step 1: Preparation of Hexylmagnesium Bromide (Grignard Reagent)
  - In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.
  - Add a small volume of anhydrous diethyl ether to cover the magnesium.
  - Dissolve 1-bromohexane in anhydrous diethyl ether and add it dropwise to the flask to initiate the reaction.
  - Once the reaction begins (indicated by bubbling and heat), add the remaining 1-bromohexane solution at a rate that maintains a gentle reflux.
  - After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
- Step 2: Reaction with Ketone to form Tertiary Alcohol
  - Cool the Grignard reagent solution in an ice bath.
  - Dissolve 4-methyl-2-pentanone in anhydrous diethyl ether and add it dropwise to the cooled Grignard solution with stirring.
  - After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

- Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol (5-ethyl-2-methyl-5-octanol).
- Step 3: Dehydration of Alcohol to Alkene
  - Place the crude alcohol in a round-bottom flask suitable for distillation.
  - Add a catalytic amount of concentrated sulfuric acid.
  - Heat the mixture to induce dehydration. The resulting mixture of alkenes (isomers of 5-ethyl-2-methyloctene) will distill from the reaction flask.
  - Collect the distillate, wash with sodium bicarbonate solution and then with water, dry over anhydrous calcium chloride, and purify by fractional distillation.
- Step 4: Hydrogenation of Alkene to Alkane
  - Dissolve the purified alkene mixture in a suitable solvent such as ethanol or ethyl acetate.
  - Add a catalytic amount of 10% Palladium on carbon.
  - Subject the mixture to hydrogenation in a Parr hydrogenator or by bubbling hydrogen gas through the solution at atmospheric pressure.
  - Monitor the reaction by TLC or GC until the starting material is consumed.
  - Filter the reaction mixture through Celite to remove the palladium catalyst.
  - Remove the solvent under reduced pressure. The remaining liquid is the final product, **5-Ethyl-2-methyloctane**, which can be further purified by distillation if necessary.

## Conclusion

**5-Ethyl-2-methyloctane** serves as an excellent model for understanding the principles of IUPAC nomenclature and the structure-property relationships in branched alkanes. Its synthesis, while not trivial, can be accomplished through established organic chemistry methodologies such as the Grignard reaction. The predicted spectroscopic data provides a basis for its analytical identification. This guide consolidates the fundamental chemical and physical data for this compound, providing a valuable resource for chemical researchers.

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